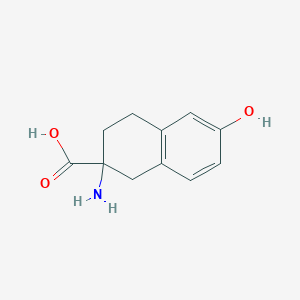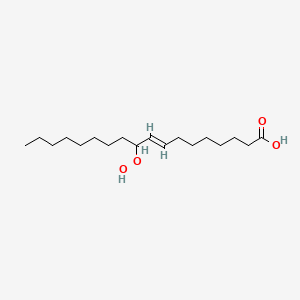
10-hydroperoxy-8E-octadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-hydroperoxy-8E-octadecenoic acid is a hydroperoxy fatty acid that is 10-hydroperoxy derivative of (8E)-octadecenoic acid. It derives from an oleic acid. It is a conjugate acid of a 10-hydroperoxy-8E-octadecenoate.
Aplicaciones Científicas De Investigación
Enzymatic Transformation and Oxidation Processes
- Fatty acid dioxygenases can stereoselectively oxidize octadecenoic acids, producing hydroperoxy-E-octadecenoic acids with specific configurations influenced by the distance between hydroperoxide and carboxyl groups. These acids are substrates for various enzymes like cyclooxygenase-1, manganese lipoxygenase, and dioxygenases, demonstrating their role in enzymatic transformations in lipid metabolism (Oliw et al., 2011).
- Recombinant Escherichia coli cells expressing dioxygenase can effectively convert oleic acid to 10S-hydroxy-8(E)-octadecenoic acid. The presence of a chaperone enhances this conversion, indicating biotechnological applications in producing specific hydroxylated fatty acids (Kim et al., 2016).
Biochemical Characterization and Enzyme Specificity
- Linoleate dioxygenases exhibit specificity in oxygenating fatty acids, with variations in oxygenation influenced by amino acid residues at specific positions. This specificity is crucial for understanding the biochemical pathways in which these hydroperoxy acids are involved (Garscha & Oliw, 2009).
- The production of hydroperoxy acids like 10-hydroperoxy-8E-octadecenoic acid from various fatty acids by Pseudomonas aeruginosa highlights the enzyme's versatility and potential applications in producing specific oxidized fatty acids for research and industrial purposes (Martínez et al., 2010).
Metabolic Pathways and Microbial Activity
- Pseudomonas aeruginosa's ability to convert oleic acid to hydroxylated fatty acids like 10-hydroperoxy-8E-octadecenoic acid indicates a complex metabolic pathway involving multiple enzymes, which could be exploited for the synthesis of bioactive compounds (Estupiñán et al., 2014).
- Research on beetroot enzyme systems converting linoleate hydroperoxides to specific trihydroxy acids shows potential applications in studying and utilizing plant-based enzymatic reactions for the production of biologically active compounds (Hamberg & Olsson, 2011).
Bioconversion and Biotransformation
- The microbial isolate Pseudomonas aeruginosa can produce dihydroxy-octadecenoic acid from oleic acid, with 10-hydroperoxy-8E-octadecenoic acid as an intermediate. Understanding this bioconversion pathway can lead to novel methods for producing specific hydroxy fatty acids (Kim et al., 2000).
Propiedades
Nombre del producto |
10-hydroperoxy-8E-octadecenoic acid |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(E)-10-hydroperoxyoctadec-8-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h12,15,17,21H,2-11,13-14,16H2,1H3,(H,19,20)/b15-12+ |
Clave InChI |
HTIQDCPWTUODDW-NTCAYCPXSA-N |
SMILES isomérico |
CCCCCCCCC(/C=C/CCCCCCC(=O)O)OO |
SMILES canónico |
CCCCCCCCC(C=CCCCCCCC(=O)O)OO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



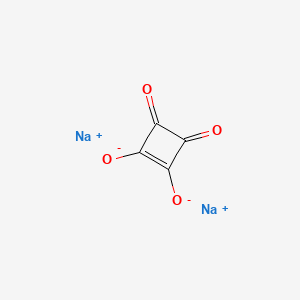
![(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)
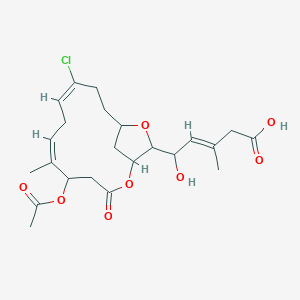
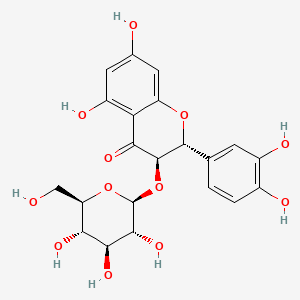
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
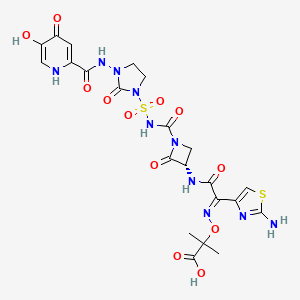
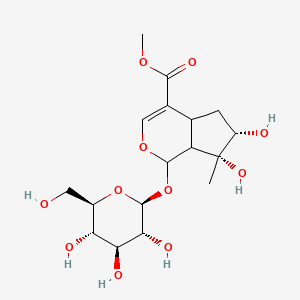
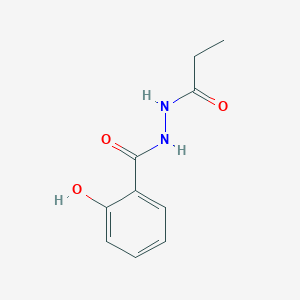
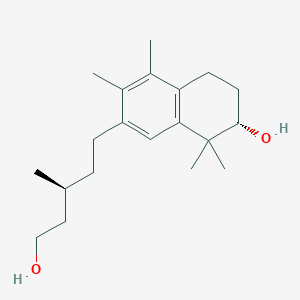
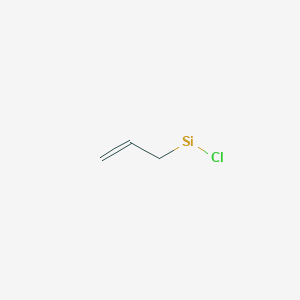

![1,2-di-[(9Z)-hexadecenoyl]glycerol](/img/structure/B1253215.png)
![6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1253216.png)
